molecular formula C15H14Br2ClNO3 B12461899 5,6-Dibromo-3-[(3-chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

5,6-Dibromo-3-[(3-chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12461899
M. Wt: 451.54 g/mol
InChI Key: WKVHFFTUPXLELD-UHFFFAOYSA-N
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Description

5,6-Dibromo-3-[(3-chlorophenyl)carbamoyl]bicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-3-[(3-chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the Diels-Alder reaction, which forms the bicyclo[2.2.1]heptane structure. Subsequent bromination and chlorination steps introduce the bromine and chlorine atoms, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-3-[(3-chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols .

Scientific Research Applications

5,6-Dibromo-3-[(3-chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dibromo-3-[(3-chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H14Br2ClNO3

Molecular Weight

451.54 g/mol

IUPAC Name

5,6-dibromo-3-[(3-chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C15H14Br2ClNO3/c16-12-8-5-9(13(12)17)11(15(21)22)10(8)14(20)19-7-3-1-2-6(18)4-7/h1-4,8-13H,5H2,(H,19,20)(H,21,22)

InChI Key

WKVHFFTUPXLELD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C1C(C2Br)Br)C(=O)O)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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